7-Fluorobenzo[b]thiophene-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluorobenzo[b]thiophene-4-carbaldehyde is a fluorinated derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[b]thiophene-4-carbaldehyde typically involves the fluorination of benzo[b]thiophene derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzo[b]thiophene. The process includes halogenation, followed by formylation to introduce the aldehyde group at the desired position .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluorobenzo[b]thiophene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Fluorobenzo[b]thiophene-4-carboxylic acid.
Reduction: 7-Fluorobenzo[b]thiophene-4-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluorobenzo[b]thiophene-4-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Fluorobenzo[b]thiophene-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes or receptors involved in various biological pathways .
Vergleich Mit ähnlichen Verbindungen
4-Fluorobenzo[b]thiophene: Another fluorinated derivative with similar chemical properties but different substitution patterns.
7-Fluorobenzo[b]thiophene: Lacks the aldehyde group, leading to different reactivity and applications.
Benzo[b]thiophene-4-carbaldehyde: Similar structure but without the fluorine atom, affecting its chemical behavior and biological activity.
Uniqueness: 7-Fluorobenzo[b]thiophene-4-carbaldehyde stands out due to the presence of both the fluorine atom and the aldehyde group. This combination imparts unique reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C9H5FOS |
---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
7-fluoro-1-benzothiophene-4-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-5H |
InChI-Schlüssel |
COVNYKQMKWUNOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1C=O)C=CS2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.